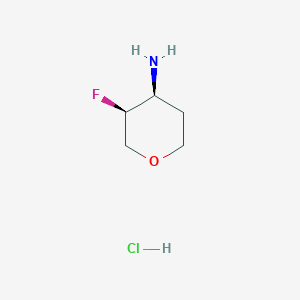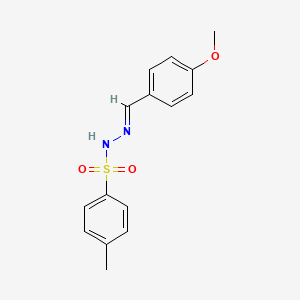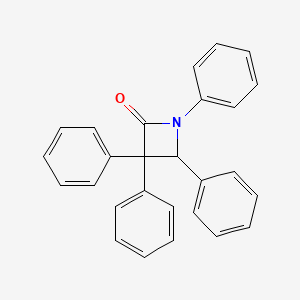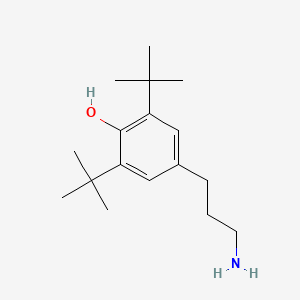
2-(t-Butylsulfamoyl)thiophene-3-boronic acid
Vue d'ensemble
Description
2-(t-Butylsulfamoyl)thiophene-3-boronic acid is a chemical compound with the empirical formula C8H14BNO4S2 . It has a molecular weight of 263.15 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(NS(=O)(C1=C(B(O)O)C=CS1)=O)C . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.15 . The compound should be stored in a freezer for optimal preservation .Applications De Recherche Scientifique
Synthesis and Functionalization
2-(t-Butylsulfamoyl)thiophene-3-boronic acid is utilized in various synthetic pathways to create diverse chemical structures. For instance, thiophenes undergo regioselective oxidative coupling reactions with arylboronic acids, facilitated by palladium catalysts, to produce compounds with potential applications in organic electronics and materials science (Schnapperelle, Bach, & Breitenlechner, 2011). Similarly, a transition-metal-free synthesis approach enables the formation of 3-borylated thiophene derivatives, showcasing a method for accessing thiophene structures with boronic acid functionalities in a regiocontrolled manner (Bel Abed & Blum, 2018).
Electrosynthesis and Material Applications
Electrosynthesis methods have been developed to fabricate polythiophene derivatives with boronic acid functionalities, such as poly(thiophene-3-acetic acid), which exhibit promising properties for applications in optoelectronics and as blue-light-emitting materials due to their water solubility and thermal stability (He, Guo, Pei, & Zhang, 2012).
Boron Functionalization for Enhanced Material Properties
Boron-functionalized thiophenes, such as those derived from this compound, are key in developing advanced materials. The introduction of boronic acid groups into polythiophene significantly improves its thermoelectric properties, suggesting potential applications in thermoelectric devices (Kang, Xu, Cai, Liu, Jiang, Xu, & Zhou, 2020). This functionalization approach highlights the versatility of thiophene-boronic acid derivatives in tailoring material properties for specific applications.
Conjugated Materials and Sensing Applications
Thienylboranes, derived from thiophene-boronic acid compounds, serve as building blocks for functional materials due to their desirable photophysical properties and chemical robustness. These materials find applications in sensing, organic electronics, and as components in molecular switches, showcasing the broad utility of thiophene-boronic acid derivatives in the development of functional conjugated systems (Ren & Jäkle, 2016).
Biomedical Applications
The boronic acid moiety in this compound derivatives facilitates the development of polymeric carriers for drug delivery. This unique functionality allows for the stable encapsulation and pH-sensitive release of boronic acid-containing drugs, enhancing their pharmacokinetics and reducing off-target effects. Such advancements demonstrate the potential of thiophene-boronic acid derivatives in biomedical applications, including chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich , and it’s primarily used by early discovery researchers .
Mode of Action
As a boronic acid derivative, it may potentially participate in Suzuki-Miyaura type cross-coupling reactions .
Biochemical Pathways
Boronic acids are known to be involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
Like other boronic acids, its stability and reactivity might be influenced by factors such as ph, temperature, and the presence of other reactive species .
Propriétés
IUPAC Name |
[2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BNO4S2/c1-8(2,3)10-16(13,14)7-6(9(11)12)4-5-15-7/h4-5,10-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWEEGTWUESCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163390 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-00-0 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)
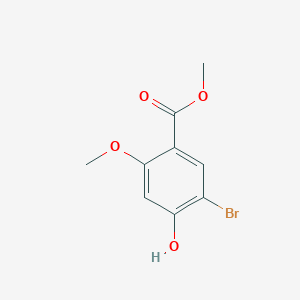

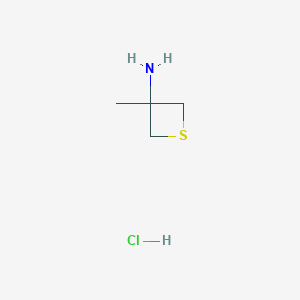
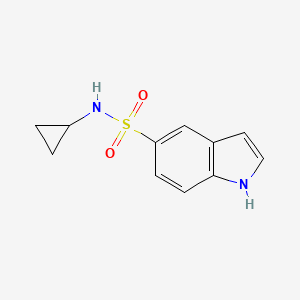
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)
